4-Bromoisoxazol

Übersicht

Beschreibung

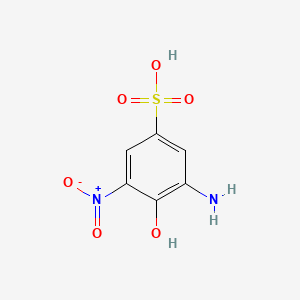

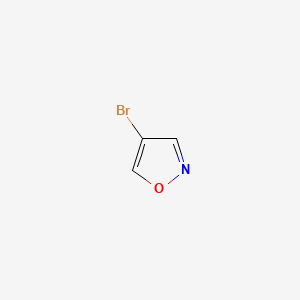

4-Bromoisoxazole is a halogenated derivative of isoxazole, a five-membered aromatic heterocycle containing an oxygen atom and a nitrogen atom at non-adjacent positions. The presence of the bromine atom at the 4-position of the isoxazole ring significantly influences its chemical reactivity and physical properties, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Synthesis Analysis

The synthesis of 4-bromoisoxazole derivatives can be achieved through various methods. One approach involves the chlorinative cyclization of (E/Z)-alkynyl-O-methyl oximes using N-bromosuccinimide (NBS) to generate 4-bromo- and 4-iodoisoxazoles . Another method includes the bromination of isoxazoles containing a pendant alcohol or carboxylic acid functional group, leading to the formation of 4-bromo-spiro-isoxazolines . Additionally, 4-bromomethyl-2-chlorooxazole has been synthesized and used as a versatile building block for cross-coupling reactions to produce various 2,4-disubstituted oxazoles .

Molecular Structure Analysis

The molecular structure of 4-bromoisoxazole derivatives has been studied using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. For instance, the X-ray structure of 3-(4-chlorophenyl)-5-phenyl-4-bromoisoxazole revealed torsion angles between the aryl groups and the central ring system, indicating the influence of substituents on the overall molecular conformation . The 13C NMR spectroscopy provided insights into the electronic environment of the carbon atoms in the isoxazole ring, particularly the C4 position, which is directly affected by the presence of the bromine atom .

Chemical Reactions Analysis

4-Bromoisoxazole and its derivatives exhibit a range of reactivities that are useful in synthetic chemistry. They can undergo palladium-catalyzed cross-coupling reactions, such as Stille and Suzuki couplings, to form various substituted oxazoles . Halogen-lithium exchange reactions have also been demonstrated with 4-bromo-2,3-dihydroisoxazoles, allowing for further functionalization at the 4-position . The reactivity of 4-bromoisoxazole derivatives can be compared with similar compounds through experiments like methanolysis and azidation, providing insights into their chemical behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-bromoisoxazole derivatives are influenced by the bromine substituent. The basicity, solubility, and acidity can vary depending on the nature of the substituents and the solvent polarity . The presence of the bromine atom also affects the compound's spectroscopic properties, as seen in the NMR chemical shifts and the correlation with electronic effects of other substituents on the isoxazole ring . These properties are crucial for the application of 4-bromoisoxazole derivatives in medicinal chemistry and materials science.

Wissenschaftliche Forschungsanwendungen

Arzneimittelforschung

Isoxazol, ein fünfgliedriger heterozyklischer Pharmakophor, wird in der Arzneimittelforschung häufig als wichtige Einheit verwendet . 4-Bromoisoxazol kann als eine Art Isoxazol ähnliche Anwendungen in diesem Bereich haben.

Krebsforschung

Funktionalisierte Isoxazol-Gerüste, einschließlich this compound, zeigen verschiedene biologische Aktivitäten wie Antikrebsaktivität . Sie werden oft bei der Entwicklung potenzieller Krebsmedikamente eingesetzt.

HDAC-Inhibitoren

Isoxazole werden als potenzielle HDAC-Inhibitoren eingesetzt . HDAC-Inhibitoren sind eine Klasse von Verbindungen, die die Funktion der Histon-Deacetylase stören und häufig in der Krebsbehandlung eingesetzt werden.

Antioxidative Forschung

Isoxazole, einschließlich this compound, haben antioxidative Aktivität gezeigt . Sie können bei der Entwicklung von Medikamenten und Nahrungsergänzungsmitteln eingesetzt werden, die darauf abzielen, oxidativen Stress im Körper zu bekämpfen.

Antibakterielle und antimikrobielle Aktivität

Isoxazole haben antibakterielle und antimikrobielle Aktivität gezeigt . Dies macht this compound zu einem potenziellen Kandidaten für die Entwicklung neuer Antibiotika oder antimikrobieller Mittel.

Synthese von Isoxazolen

Die Cyclisierung von Propynonoximen, die durch elektrophile Halogene initiiert wird, ermöglicht die Gewinnung von 4-Bromo- (Iodo)isoxazolen . Dies deutet darauf hin, dass this compound bei der Synthese anderer Isoxazole eingesetzt werden kann.

Safety and Hazards

4-Bromoisoxazole is classified as Acute Tox. 4 Oral according to the GHS classification . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . Protective measures such as wearing protective gloves/clothing/eye protection/face protection are recommended .

Zukünftige Richtungen

Isoxazole, a five-membered heterocyclic moiety, is commonly found in many commercially available drugs . Given their significance, there is a continuous need to develop new eco-friendly synthetic strategies . The development of metal-free synthetic routes for the synthesis of isoxazoles is one such direction . Furthermore, isoxazoles are synthetically useful due to the presence of the labile N–O bond in the isoxazole ring, which allows for the generation of various 1,3-bifunctional derivatives of carbonyl compounds .

Wirkmechanismus

Mode of Action

For instance, some isoxazole derivatives have been synthesized using different R groups of 3-(2-(4-R-phenyl)hydrazinylidene)pentane-2,4-diones . The exact interaction of 4-Bromoisoxazole with its targets and the resulting changes would require further investigation.

Biochemical Pathways

Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole

Result of Action

Functionalized isoxazole scaffolds show different biological activities such as anticancer, potential hdac inhibitors, antioxidant, antibacterial, and antimicrobial activity . The specific effects of 4-Bromoisoxazole would require further investigation.

Action Environment

The action environment can significantly influence the action, efficacy, and stability of a compound. For instance, an environmentally benign synthesis of isoxazoles was developed using oxone (an oxidizing agent) in a water medium . .

Eigenschaften

IUPAC Name |

4-bromo-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrNO/c4-3-1-5-6-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRDVIGFQMLUJAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NO1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50397518 | |

| Record name | 4-Bromoisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

97925-43-4 | |

| Record name | 4-Bromoisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromoisoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[bis(diethylamino)phosphinimyl]-N-ethylethanamine](/img/structure/B1274299.png)

![4-allyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274306.png)

![4-ethyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274309.png)

![benzenecarbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B1274319.png)